molecular formula C10H10O2 B14718514 3-Methylphenyl prop-2-enoate CAS No. 13633-85-7

3-Methylphenyl prop-2-enoate

Cat. No.: B14718514
CAS No.: 13633-85-7
M. Wt: 162.18 g/mol
InChI Key: LPSGUCOEDCVQHQ-UHFFFAOYSA-N
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Description

3-Methylphenyl prop-2-enoate, also known as methyl 3-(3-methylphenyl)prop-2-enoate, is an organic compound with the molecular formula C11H12O2. It is a derivative of cinnamic acid and is characterized by the presence of a methyl group attached to the phenyl ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylphenyl prop-2-enoate typically involves the esterification of 3-methylcinnamic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions: 3-Methylphenyl prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3-methylcinnamic acid using oxidizing agents such as potassium permanganate.

    Reduction: Reduction of the ester group can yield 3-methylphenylpropanol.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: 3-Methylcinnamic acid.

    Reduction: 3-Methylphenylpropanol.

    Substitution: Nitro- or halogen-substituted derivatives of this compound.

Scientific Research Applications

3-Methylphenyl prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of drugs with anti-inflammatory and analgesic properties.

    Industry: The compound is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 3-Methylphenyl prop-2-enoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of 3-methylcinnamic acid and methanol. The phenyl ring’s substituents can influence the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

    Methyl cinnamate: Similar structure but lacks the methyl group on the phenyl ring.

    Ethyl cinnamate: Similar structure but with an ethyl ester group instead of a methyl ester.

    3-Methylcinnamic acid: The carboxylic acid analog of 3-Methylphenyl prop-2-enoate.

Uniqueness: this compound is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and physical properties. This structural modification can enhance its utility in specific synthetic applications and research studies.

Properties

CAS No.

13633-85-7

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

(3-methylphenyl) prop-2-enoate

InChI

InChI=1S/C10H10O2/c1-3-10(11)12-9-6-4-5-8(2)7-9/h3-7H,1H2,2H3

InChI Key

LPSGUCOEDCVQHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC(=O)C=C

Origin of Product

United States

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